N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide
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Overview
Description
N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a benzene ring, an ethylbutanoyl group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide typically involves a multi-step process:
Formation of the 2-ethylbutanoyl chloride: This is achieved by reacting 2-ethylbutanoic acid with thionyl chloride under reflux conditions.
Nitration of benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Formation of 4-nitrobenzenecarboximidamide: Nitrobenzene is reacted with cyanamide in the presence of a base to form 4-nitrobenzenecarboximidamide.
Esterification: The final step involves the reaction of 4-nitrobenzenecarboximidamide with 2-ethylbutanoyl chloride in the presence of a base such as pyridine to form N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Reduction: 4-aminobenzenecarboximidamide.
Substitution: Various substituted benzenecarboximidamides.
Hydrolysis: 2-ethylbutanoic acid and 4-nitrobenzenecarboximidamide.
Scientific Research Applications
N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboximidamide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-ethylbutanoyl)oxy]benzenecarboximidamide
- N’-[(2-ethylbutanoyl)oxy]-4-aminobenzenecarboximidamide
Uniqueness
N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide is unique due to the presence of both a nitro group and an ester linkage, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-ethylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-3-9(4-2)13(17)20-15-12(14)10-5-7-11(8-6-10)16(18)19/h5-9H,3-4H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUAZWDSXIHLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)ON=C(C1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)O/N=C(/C1=CC=C(C=C1)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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